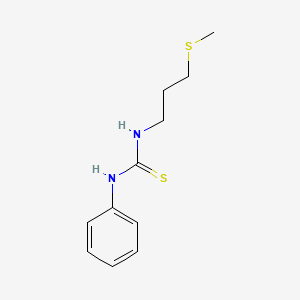
1-(3-(Methylthio)propyl)-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Methylthio)propyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group attached to the thiourea moiety and a methylthio group attached to the propyl chain.
Méthodes De Préparation
The synthesis of 1-(3-(Methylthio)propyl)-3-phenylthiourea typically involves the reaction of 3-(methylthio)propylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via the nucleophilic attack of the amine on the isothiocyanate, leading to the formation of the thiourea derivative.
Synthetic Route:
Starting Materials: 3-(Methylthio)propylamine and phenyl isothiocyanate.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) in a solvent like ethanol or methanol.
Procedure: The 3-(methylthio)propylamine is added to a solution of phenyl isothiocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
Analyse Des Réactions Chimiques
1-(3-(Methylthio)propyl)-3-phenylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Conditions: Typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Products: Oxidation of the thiourea moiety can lead to the formation of sulfoxides or sulfones.
Reduction:
Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Products: Reduction can convert the thiourea group to the corresponding amine.
Substitution:
Reagents: Various electrophiles such as alkyl halides or acyl chlorides.
Conditions: Typically performed in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in an organic solvent.
Products: Substitution reactions can introduce new functional groups onto the thiourea moiety.
Applications De Recherche Scientifique
1-(3-(Methylthio)propyl)-3-phenylthiourea has several applications in scientific research:
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
- Employed in the study of reaction mechanisms involving thiourea compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-containing enzymes.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
- Explored for its potential therapeutic applications, including its use as an anticancer agent.
- Evaluated for its role in modulating immune responses and inflammation.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Methylthio)propyl)-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form strong hydrogen bonds and coordinate with metal ions, making it an effective inhibitor of metalloproteases and other metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3-(Methylthio)propyl)-3-phenylthiourea: Contains a phenyl group and a methylthio group.
1-(3-(Methylthio)propyl)-3-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.
1-(3-(Methylthio)propyl)-3-ethylthiourea: Contains an ethyl group instead of a phenyl group.
Uniqueness:
- The presence of the phenyl group in this compound imparts unique chemical and biological properties, making it distinct from other thiourea derivatives.
- The compound’s ability to interact with a wide range of molecular targets and undergo various chemical reactions highlights its versatility and potential for diverse applications.
Propriétés
IUPAC Name |
1-(3-methylsulfanylpropyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIODUFZQNRHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=S)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429200 |
Source


|
| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99983-00-3 |
Source


|
| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1352444.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1352450.png)
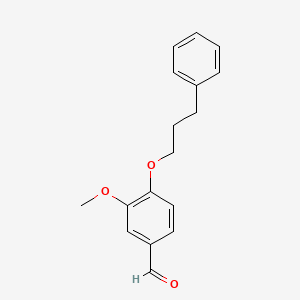
![n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine](/img/structure/B1352453.png)


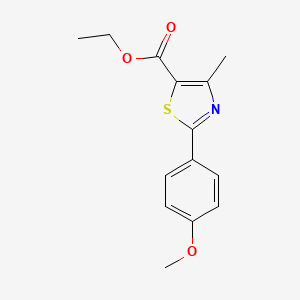
![N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1352471.png)

![1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1352478.png)
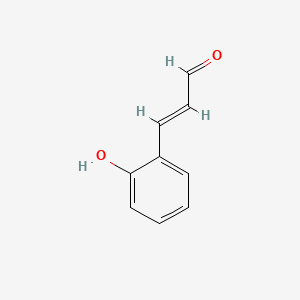

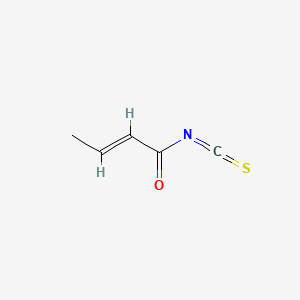
![1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1352485.png)
